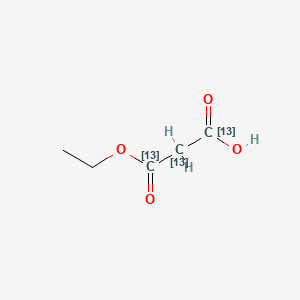

Mono-ethyl malonate-1,2,3-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-3-oxo(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7)/i3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGINADPHJQTSKN-FRSWOAELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662134 | |

| Record name | 3-Ethoxy-3-oxo(~13~C_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189981-54-1 | |

| Record name | 3-Ethoxy-3-oxo(~13~C_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189981-54-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Mono-ethyl malonate-1,2,3-¹³C₃

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of Mono-ethyl malonate-1,2,3-¹³C₃, a stable isotope-labeled compound pivotal for advanced research in metabolomics, drug development, and mechanistic biochemistry. We will move beyond simple definitions to explore the strategic application of this molecule, focusing on the causal principles behind its use in quantitative mass spectrometry and nuclear magnetic resonance spectroscopy. This document is structured to serve as a practical reference, offering not only theoretical grounding but also actionable experimental protocols and data interpretation insights, empowering researchers to leverage this powerful tool with precision and confidence.

Introduction: Decoding the Labeled Molecule

At its core, Mono-ethyl malonate-1,2,3-¹³C₃ is the monoethyl ester of malonic acid. However, its profound utility in research stems not from this basic structure, but from a subtle, deliberate alteration: the replacement of the three carbon atoms in the malonate backbone with the stable, heavier isotope, Carbon-13 (¹³C).[1][2] This isotopic enrichment transforms a simple organic building block into a high-precision tracer for sophisticated analytical techniques.

1.1 The Parent Molecule: Mono-ethyl Malonate Mono-ethyl malonate, a derivative of malonic acid, is a fundamental C3 building block in organic synthesis.[3][4] Its structure features both a carboxylic acid and an ethyl ester group, providing versatile reactivity for creating carbon-carbon bonds, such as in Knoevenagel condensations and malonic ester synthesis.[3][5]

1.2 The Power of ¹³C Isotopic Labeling Unlike the most abundant ¹²C isotope, ¹³C possesses a nuclear spin that makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] Furthermore, its additional neutron increases its mass by approximately one dalton per ¹³C atom. This mass shift is readily detected by Mass Spectrometry (MS). These two physical properties are the cornerstones of its application. By strategically introducing ¹³C atoms, we create a molecule that is chemically identical to its unlabeled counterpart but analytically distinct, allowing it to be traced and quantified with exceptional accuracy in complex biological matrices.[8][9]

Physicochemical Properties and Specifications

The integrity of any tracer-based experiment depends on the quality of the labeled compound. Understanding its properties is the first step in experimental design.

| Property | Value | Source |

| Chemical Name | 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid | [1] |

| CAS Number | 1189981-54-1 | [1][2][10] |

| Molecular Formula | C₂¹³C₃H₈O₄ | [1][10] |

| Molecular Weight | 135.09 g/mol | [1][2] |

| Unlabeled MW | 132.11 g/mol | [11][12] |

| Mass Shift | +3 Da | [13] |

| Appearance | Pale Brown Liquid / Neat | [1][10] |

| Typical Isotopic Purity | ≥99 atom % ¹³C | [13] |

| Storage | 2-8°C Refrigerator | [10] |

Note: The +3 Dalton mass shift relative to the natural abundance compound is the key feature for its use as an internal standard in mass spectrometry.

Core Applications in Research & Development

The true value of Mono-ethyl malonate-1,2,3-¹³C₃ is realized in its application. It is not merely a reagent but a sophisticated tool for generating precise, quantitative biological data.

Gold-Standard Quantification: Isotope Dilution Mass Spectrometry (IDMS)

The most prevalent application is its use as an internal standard for Isotope Dilution Mass Spectrometry (IDMS). This technique is the gold standard for accurate quantification in complex samples like plasma, cell lysates, or tissue homogenates.[14][15]

The Causality Behind IDMS: Why is it superior? Biological samples are notoriously "dirty" and can cause significant variability during sample preparation (e.g., extraction inefficiencies) and analysis (e.g., ion suppression in the MS source). An ideal internal standard must behave identically to the analyte of interest (the "analyte") through all of these steps. A stable isotope-labeled (SIL) standard like Mono-ethyl malonate-1,2,3-¹³C₃ is the perfect candidate. It is chemically identical to the unlabeled analyte, so it co-elutes chromatographically and experiences the exact same extraction efficiency and ion suppression effects.[16][17][18] However, the mass spectrometer can easily distinguish it from the analyte due to the +3 Da mass difference. By adding a known amount of the ¹³C₃-labeled standard to a sample at the very beginning of the workflow, any sample loss or analytical variability will affect both the standard and the analyte equally. The final quantification is based on the ratio of the analyte's MS signal to the standard's MS signal, which remains constant regardless of these variations, yielding highly accurate and precise results.[15]

Tracing Metabolic Pathways: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

As a derivative of a central metabolic building block, this tracer can be used in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[9][19] The objective of ¹³C-MFA is to quantify the rates (fluxes) of all intracellular reactions in a metabolic network.[20]

Mechanistic Insight: When cells are fed a ¹³C-labeled substrate, the labeled carbons are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution (the pattern of molecules with 0, 1, 2, 3, etc., ¹³C atoms) in key metabolites using MS or NMR, researchers can deduce the active metabolic pathways and their relative contributions.[21][22] For example, if Mono-ethyl malonate-1,2,3-¹³C₃ were used as a precursor for fatty acid synthesis, the resulting fatty acids would carry the ¹³C label, allowing for the precise measurement of de novo lipogenesis rates.

Unambiguous Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common than its use in MS, the ¹³C enrichment is highly advantageous for NMR-based studies. The low natural abundance of ¹³C (1.1%) makes ¹³C NMR a relatively insensitive technique.[7][23] By using a fully labeled precursor, the signals for those specific carbon atoms are dramatically enhanced.[6] This allows for advanced 2D NMR experiments (like HSQC, HMBC) to unambiguously assign carbon signals and to trace the connectivity of the carbon backbone as it is incorporated into larger molecules, providing critical information for structural elucidation and reaction mechanism studies.[23][24]

Experimental Protocol: Quantitative Analysis of a Target Analyte using IDMS

This section provides a validated, step-by-step workflow for using Mono-ethyl malonate-1,2,3-¹³C₃ as an internal standard for the quantification of its unlabeled analogue in a biological matrix (e.g., cell culture media).

4.1 Objective: To accurately determine the concentration of mono-ethyl malonate in a sample.

4.2 Materials:

-

Mono-ethyl malonate (unlabeled analytical standard)

-

Mono-ethyl malonate-1,2,3-¹³C₃ (Internal Standard, IS)

-

LC-MS grade acetonitrile (ACN) and water

-

Formic acid

-

Biological matrix (e.g., cell media, plasma)

-

Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)

4.3 Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve unlabeled mono-ethyl malonate in a suitable solvent (e.g., 50:50 ACN:Water) to create a 1 mg/mL primary stock solution.

-

Similarly, prepare a 1 mg/mL primary stock of the Mono-ethyl malonate-1,2,3-¹³C₃ Internal Standard (IS).

-

-

Preparation of Calibration Curve & QC Samples:

-

Perform serial dilutions of the unlabeled stock solution to create a series of calibration standards ranging from the expected low to high concentrations of the analyte in your samples (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations from a separate weighing of the unlabeled standard to ensure accuracy.

-

-

Sample Preparation (The Self-Validating Step):

-

Aliquot 50 µL of each calibrator, QC, and unknown biological sample into separate microcentrifuge tubes.

-

Crucial Step: To each tube, add a fixed volume (e.g., 10 µL) of a working solution of the IS (e.g., at 500 ng/mL). This "spiking" step ensures the ratio of analyte to IS is locked in before any extraction losses can occur.[14]

-

Add 200 µL of cold ACN (containing 0.1% formic acid) to each tube to precipitate proteins.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a chromatographic method (e.g., using a C18 column) that provides good separation of mono-ethyl malonate from other matrix components.

-

Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. You will need to determine the optimal precursor-to-product ion transitions for both the analyte and the IS. For example:

-

Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Internal Standard: Q1 (Precursor Ion +3) -> Q3 (Product Ion)

-

-

Inject the prepared samples and acquire the data.

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the IS for every injection.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area) for each point.

-

Generate a calibration curve by plotting the Peak Area Ratio vs. the concentration of the unlabeled standards. The curve should be linear with an R² > 0.99.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the unknown samples based on their measured Peak Area Ratios.

-

Visualization of Key Workflows

Isotope Dilution Mass Spectrometry (IDMS) Workflow

This diagram illustrates the core principle of IDMS, where the internal standard is added early to control for experimental variability.

Caption: The IDMS workflow ensures accuracy by adding a ¹³C-labeled internal standard (IS) at the start.

Conclusion

Mono-ethyl malonate-1,2,3-¹³C₃ is far more than a simple chemical. It is an enabling tool for generating high-fidelity quantitative data in complex biological systems. Its primary strength lies in its application as an internal standard for Isotope Dilution Mass Spectrometry, where its chemical homology and mass difference to the unlabeled analyte allow it to correct for nearly all sources of experimental error, leading to exceptionally accurate measurements. For researchers in drug metabolism, pharmacokinetics, and systems biology, mastering the application of such stable isotope-labeled standards is not just a technical advantage but a prerequisite for producing robust, reliable, and translatable scientific insights.

References

-

Wu, L., et al. (2005). Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards . Analytical Biochemistry, 336(2), 164-171. Available from: [Link]

-

Al-Salami, H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics . Analytical Methods, 15(25), 3149-3158. Available from: [Link]

-

Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products . Frontiers in Plant Science, 6, 613. Available from: [Link]

-

He, W., et al. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina . Analytical Chemistry, 90(7), 4656-4664. Available from: [Link]

-

The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis . Romer Labs. Available from: [Link]

-

Mono-Ethyl Malonate-1,2,3-13C3 | CAS 1189981-54-1 . Pharmaffiliates. Available from: [Link]

-

Al-Salami, H., et al. (2023). Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics . Analytical Methods, 15(25), 3149-3158. Available from: [Link]

-

mono-Ethyl malonate - Physico-chemical Properties . ChemBK. Available from: [Link]

-

Monoethyl malonate | C5H8O4 . PubChem. Available from: [Link]

-

Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR) . Compound Interest. Available from: [Link]

-

Measuring methods available and examples of their applications 13C NMR . CEITEC. Available from: [Link]

-

Ah-Foung, C., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions . Analytical Chemistry, 82(12), 5225-5233. Available from: [Link]

-

Wada, K., et al. (2016). 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli . Journal of Bioscience and Bioengineering, 122(6), 727-733. Available from: [Link]

-

Nöh, K., et al. (2007). Metabolic flux analysis at ultra short time scale: isotopically non-stationary 13C labeling experiments . Journal of Biotechnology, 129(2), 249-267. Available from: [Link]

-

Reed, J. L., et al. (2018). 2H and 13C metabolic flux analysis elucidates in vivo thermodynamics of the ED pathway in Zymomonas mobilis . Metabolic Engineering, 47, 230-239. Available from: [Link]

-

Li, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell . Frontiers in Neuroscience, 16, 1024502. Available from: [Link]

-

Wiechert, W. (2001). 13C metabolic flux analysis . Metabolic Engineering, 3(3), 195-206. Available from: [Link]

-

Malonic Acid | C3H4O4 . PubChem. Available from: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 丙二酸单乙酯 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. compoundchem.com [compoundchem.com]

- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. chembk.com [chembk.com]

- 12. Monoethyl malonate | C5H8O4 | CID 70615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Diethyl malonate-1,2,3-13C3 13C 99atom 53051-81-3 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. foodriskmanagement.com [foodriskmanagement.com]

- 18. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

- 19. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolic flux analysis at ultra short time scale: isotopically non-stationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. nmr.ceitec.cz [nmr.ceitec.cz]

- 24. pubs.acs.org [pubs.acs.org]

Mono-ethyl malonate-1,2,3-13C3 structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of Mono-ethyl malonate-1,2,3-¹³C₃

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure and a robust synthetic pathway for mono-ethyl malonate-1,2,3-¹³C₃. As an isotopically labeled building block, this molecule is of significant interest for use in metabolic research, pharmacokinetic studies, and as a synthetic intermediate for the preparation of complex ¹³C-labeled compounds. This document details a reliable, two-step synthesis beginning from commercially available malonic acid-¹³C₃, proceeding through a diethyl ester intermediate, followed by a selective mono-saponification. The rationale behind experimental choices, detailed protocols, and key characterization considerations are discussed to ensure scientific integrity and reproducibility.

Part 1: Molecular Structure and Properties

Mono-ethyl malonate-1,2,3-¹³C₃, also known as 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid, is the isotopically labeled form of mono-ethyl malonate where all three carbon atoms of the malonic acid backbone are the heavy isotope, carbon-13.[1] This complete labeling of the core structure provides a distinct mass shift (M+3), making it an invaluable tracer for mass spectrometry-based analyses.[2][3]

The structure consists of a central methylene group flanked by two carbonyl groups. One carbonyl is part of a carboxylic acid functional group, while the other forms an ethyl ester. The presence of both a free carboxylic acid and an ester group makes it a versatile bifunctional molecule for further chemical elaboration.

Table 1: Physicochemical Properties of Mono-ethyl malonate-1,2,3-¹³C₃

| Property | Value | Source(s) |

| Chemical Name | Mono-ethyl malonate-1,2,3-¹³C₃ | [1][4][5] |

| Synonyms | 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid | [1] |

| CAS Number | 1189981-54-1 | [1][4][6] |

| Molecular Formula | C₂¹³C₃H₈O₄ | [1][5] |

| Molecular Weight | 135.09 g/mol | [1][4] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [2][3] |

| Appearance | Neat (liquid or solid) | [1] |

| SMILES | CCO[13CH2]O | [1] |

| InChI Key | HGINADPHJQTSKN-FRSWOAELSA-N | [1] |

Part 2: Synthetic Strategy and Workflow

The most logical and efficient synthesis of mono-ethyl malonate-1,2,3-¹³C₃ begins with a commercially available, fully labeled precursor to ensure the isotopic integrity of the final product. The retrosynthetic analysis points to malonic acid-¹³C₃ as the ideal starting material.[2][7][]

The forward synthesis is designed as a two-stage process:

-

Diesterification: Conversion of malonic acid-¹³C₃ to its corresponding diethyl ester, diethyl malonate-1,2,3-¹³C₃. This step protects both carboxylic acid groups and creates a stable, easily handled intermediate.

-

Selective Mono-saponification: Controlled hydrolysis of one of the two ester groups of diethyl malonate-1,2,3-¹³C₃ to yield the target mono-ester. This is the critical step, relying on precise stoichiometric control to prevent complete hydrolysis to the dicarboxylic acid.

Part 3: Detailed Synthesis Protocol

This protocol is adapted from well-established methods for malonic ester synthesis and hydrolysis, ensuring a high degree of reliability.[9][10][11]

Step 1: Synthesis of Diethyl malonate-1,2,3-¹³C₃

Rationale: This step employs a classic Fischer esterification. Using a large excess of ethanol as both the solvent and reagent, with a strong acid catalyst, drives the reaction equilibrium toward the formation of the diethyl ester. The reaction is typically heated to reflux to ensure a reasonable reaction rate.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid-1,2,3-¹³C₃ (1.0 eq.).[2][7]

-

Add absolute ethanol (20-30 eq.) to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq.).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS until the starting dicarboxylic acid is consumed.

-

After cooling to room temperature, neutralize the catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

-

Extract the remaining residue with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purify the crude product by vacuum distillation to yield pure diethyl malonate-1,2,3-¹³C₃ as a colorless liquid.[3]

Step 2: Selective Saponification to Mono-ethyl malonate-1,2,3-¹³C₃

Rationale: The key to forming the mono-ester is the selective hydrolysis of only one of the two ester functionalities. This is achieved by the slow addition of exactly one equivalent of a strong base (potassium hydroxide) at a controlled temperature.[9][12] The resulting potassium salt of the mono-ethyl malonate is often less soluble in the ethanolic solution than the starting diester, allowing for its isolation by precipitation.[9] Subsequent careful acidification yields the final product.[9]

Methodology:

-

Prepare a solution of potassium hydroxide (KOH) (1.0 eq.) in absolute ethanol in a separate flask. Ensure the KOH is fully dissolved.

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a thermometer, dissolve the diethyl malonate-1,2,3-¹³C₃ (1.0 eq.) from the previous step in absolute ethanol.

-

Cool the diester solution to 0-5°C using an ice bath.

-

Slowly add the ethanolic KOH solution dropwise to the stirred diester solution over a period of approximately 1 hour, ensuring the temperature does not exceed 10°C.[9] A white crystalline precipitate of potassium ethyl malonate-¹³C₃ should form.[9]

-

After the addition is complete, continue stirring the mixture for an additional 1-2 hours as it slowly warms to room temperature.[9]

-

Collect the precipitated potassium salt by suction filtration and wash the solid with a small amount of cold ether to remove any unreacted diester.[9]

-

In a separate flask, suspend the isolated potassium salt in water and cool the mixture to 5°C.[9]

-

Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring vigorously, maintaining the temperature below 10°C, until the solution is acidic (pH ~2).[9]

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product, mono-ethyl malonate-1,2,3-¹³C₃.[9]

Part 4: Characterization

To validate the successful synthesis and confirm the identity and purity of the final product, a combination of analytical techniques is essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the ethyl group (triplet and quartet) and the methylene protons.

-

¹³C NMR: This is crucial for confirming the isotopic labeling. The spectrum will show significantly enhanced signals for the three malonate backbone carbons with characteristic ¹³C-¹³C coupling patterns, confirming the integrity of the labeling.

-

-

Mass Spectrometry (MS): Will show the correct molecular ion peak corresponding to the mass of the labeled compound (135.09 g/mol ), confirming the M+3 mass shift relative to its unlabeled analogue.[2][3] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Part 5: Applications and Significance

Mono-ethyl malonate-1,2,3-¹³C₃ is a valuable tool for scientific research due to its unique combination of isotopic labeling and chemical functionality.

-

Metabolic Flux Analysis: It can be used as a stable isotope tracer to follow the metabolic fate of the malonate backbone in various biological systems, providing insights into fatty acid synthesis and other metabolic pathways.

-

Pharmacokinetic Studies: Incorporating this labeled moiety into a drug candidate allows for precise tracking and quantification of the drug and its metabolites in ADME (absorption, distribution, metabolism, and excretion) studies.

-

Advanced Organic Synthesis: It serves as a ¹³C₃-labeled building block for the synthesis of more complex molecules, where the isotopic label is desired in the final target for use as an internal standard in quantitative mass spectrometry or for mechanistic studies.[1]

Conclusion

This guide has outlined the structure, properties, and a detailed, field-proven synthetic route for mono-ethyl malonate-1,2,3-¹³C₃. By leveraging the commercially available malonic acid-¹³C₃ and applying a controlled, two-step process of diesterification and selective mono-saponification, researchers can reliably produce this valuable isotopically labeled compound. The provided protocols, rooted in established chemical principles, offer a clear and reproducible path for its synthesis, enabling its application in advanced research and development.

References

-

Mono-Ethyl Malonate-1,2,3 13C3 | CAS 1189981-54-1 | Chemical-Suppliers. [Link]

-

Malonic acid, tert-butyl ethyl ester - Organic Syntheses Procedure. [Link]

-

Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - ResearchGate. [Link]

-

1189981-54-1| Chemical Name : Mono-Ethyl Malonate-1,2,3-13C3 | Pharmaffiliates. [Link]

-

Ch21: Malonic esters - University of Calgary. [Link]

- US6580004B1 - Process for preparing potassium monoethyl malonate - Google P

-

Malonic ester synthesis - Wikipedia. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 丙二酸-13C3 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diethyl malonate-1,2,3-13C3 13C 99atom 53051-81-3 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Mono-Ethyl Malonate-1,2,3 13C3 | CAS 1189981-54-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. isotope.com [isotope.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 12. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]

An In-depth Technical Guide to Mono-ethyl malonate-1,2,3-13C3: A Stable Isotope Tracer for Elucidating Metabolic Dynamics

Abstract

Stable isotope tracing has become an indispensable tool for mapping the intricate networks of cellular metabolism.[1][2] By introducing molecules enriched with heavy isotopes like Carbon-13 (¹³C), researchers can track the transformation of these precursors into downstream metabolites, thereby quantifying metabolic fluxes and elucidating pathway activities.[3] This guide provides a comprehensive technical overview of Mono-ethyl malonate-1,2,3-¹³C₃, a powerful and specific tracer for probing key metabolic pathways. We will delve into the mechanistic rationale for its use, provide detailed experimental workflows from cell culture to data analysis, and offer field-proven insights to ensure robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope tracing to gain deeper insights into cellular physiology and disease.

The Tracer: Understanding Mono-ethyl malonate-1,2,3-¹³C₃

At its core, Mono-ethyl malonate-1,2,3-¹³C₃ is a specialized form of mono-ethyl malonate where the three carbon atoms of the malonate backbone have been replaced with the heavy isotope, ¹³C. This complete labeling of the core carbon skeleton is the key to its utility as a tracer.

Physicochemical Properties

A clear understanding of the tracer's properties is fundamental to its effective use.

| Property | Value | Source |

| Chemical Name | 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid | [4][5] |

| CAS Number | 1189981-54-1 | [4][5][6] |

| Molecular Formula | C₂¹³C₃H₈O₄ | [5][6] |

| Molecular Weight | ~135.09 g/mol | [4][5][6] |

| Appearance | Pale Brown Liquid / Neat | [4][5] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | Varies by supplier |

The Rationale for a Fully Labeled Malonate Backbone

The decision to use a substrate with contiguous labeling (¹³C-¹³C-¹³C) is a deliberate experimental choice designed to maximize the information obtained. When this molecule enters metabolic pathways, its three-carbon unit can be tracked with high fidelity. This is particularly advantageous over singly labeled tracers, as it simplifies the interpretation of mass spectra and allows for the application of advanced Nuclear Magnetic Resonance (NMR) techniques that rely on ¹³C-¹³C spin couplings.[7][8]

The primary metabolic fate of malonate is its conversion to malonyl-CoA. Malonyl-CoA is a central node in metabolism, most famously serving as the two-carbon donor for the elongation of fatty acid chains in de novo fatty acid synthesis (FAS).[9] Therefore, by introducing Mono-ethyl malonate-1,2,3-¹³C₃, researchers can directly and specifically probe the activity of the FAS pathway.[10]

Core Application: Tracing De Novo Fatty Acid Synthesis

The reprogramming of metabolism is a hallmark of many diseases, including cancer.[2] Altered FAS is a key feature of this reprogramming. Mono-ethyl malonate-1,2,3-¹³C₃ provides a precise tool to investigate these alterations.

Mechanism of Incorporation

Once inside the cell, Mono-ethyl malonate-1,2,3-¹³C₃ is hydrolyzed and then activated to [1,2,3-¹³C₃]-malonyl-CoA. In the FAS pathway, fatty acid synthase (FASN) iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain. Critically, one carbon from each malonyl-CoA is lost as CO₂ during the condensation reaction. This means that for each cycle of elongation, a two-carbon unit ([¹³C₂]) from the tracer is incorporated into the fatty acid chain.

For example, the synthesis of palmitate (C16:0), a 16-carbon saturated fatty acid, begins with one molecule of acetyl-CoA and requires seven molecules of malonyl-CoA. If the cell is supplied with Mono-ethyl malonate-1,2,3-¹³C₃, the newly synthesized palmitate will incorporate seven [¹³C₂] units, resulting in a molecule that is 14 mass units heavier than its unlabeled counterpart.

Diagram: Metabolic Fate of Mono-ethyl malonate-1,2,3-¹³C₃

Caption: Incorporation of ¹³C atoms from the tracer into palmitate via the FAS pathway.

Experimental Design and Workflow

A successful stable isotope tracing experiment requires careful planning and execution. The following workflow represents a self-validating system, where controls and precise methodologies ensure the integrity of the final data.

Diagram: General Experimental Workflow

Caption: A generalized workflow for stable isotope tracing experiments in cell culture.

Protocol: Stable Isotope Labeling in Cell Culture

This protocol is a template for labeling adherent mammalian cells. Optimization is crucial for different cell lines and experimental questions.

Objective: To incorporate Mono-ethyl malonate-1,2,3-¹³C₃ into cellular metabolites to achieve a measurable isotopic enrichment.

Materials:

-

Cultured mammalian cells at ~70-80% confluency.

-

Standard growth medium (e.g., DMEM).

-

Labeling medium: Standard medium prepared without unlabeled malonate, supplemented with Mono-ethyl malonate-1,2,3-¹³C₃ (final concentration typically 50-500 µM, requires optimization).

-

Control medium: Standard medium.

-

Phosphate-buffered saline (PBS), ice-cold.

Methodology:

-

Preparation: The day before the experiment, ensure cells are healthy and in the logarithmic growth phase. This minimizes confounding effects from altered metabolism due to cell stress or contact inhibition.

-

Control Group: For control plates, aspirate the standard medium and wash once with 1 mL of PBS. Add fresh standard (unlabeled) medium. These samples are critical for determining the natural isotopic abundance of target metabolites.

-

Labeling Group: For experimental plates, aspirate the standard medium and wash once with 1 mL of PBS. Add the pre-warmed labeling medium containing Mono-ethyl malonate-1,2,3-¹³C₃.

-

Incubation: Return all plates to the incubator (37°C, 5% CO₂) for the desired labeling period.

-

For steady-state analysis: A longer incubation (e.g., 24-48 hours) is required to ensure the isotopic enrichment in long-chain fatty acids reaches a plateau.

-

For kinetic flux analysis: A time course with multiple short time points (e.g., 0, 5, 15, 30, 60 minutes) is performed to measure the rate of label incorporation.[11]

-

-

Proceed Immediately to Metabolic Quenching: At the end of the incubation period, it is imperative to stop all metabolic activity as quickly as possible to prevent artifactual changes in metabolite levels.

Protocol: Metabolite Quenching and Extraction

Objective: To instantly halt metabolism and efficiently extract polar and nonpolar metabolites for analysis.

Materials:

-

Labeled and control cell plates from the previous step.

-

Liquid nitrogen.

-

Extraction solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.

Methodology:

-

Quenching: Aspirate the medium from the plate. Immediately place the plate on the surface of liquid nitrogen for 10-15 seconds to flash-freeze the cell monolayer. This is the most effective way to halt enzymatic reactions instantly.

-

Extraction: Transfer the frozen plate to dry ice. Add 1 mL of the pre-chilled 80:20 methanol:water solution to the plate.

-

Cell Lysis & Collection: Place the plate on a rocker at 4°C for 15 minutes to allow for complete cell lysis. Afterward, scrape the cells using a cell scraper and collect the entire cell lysate/solvent mixture into a microcentrifuge tube.

-

Clarification: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. This sample is now ready for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). For fatty acid analysis, a subsequent liquid-liquid extraction or solid-phase extraction may be required to isolate the lipid fraction.

Analytical Techniques and Data Interpretation

The choice of analytical platform depends on the specific research question. LC-MS is ideal for quantifying the enrichment of many metabolites simultaneously, while NMR can provide positional information about the ¹³C labels.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution mass spectrometry is the most common method for analyzing stable isotope tracing experiments.[1][12] It separates metabolites by chromatography and then measures their mass-to-charge ratio (m/z) with high precision.

-

Data Acquisition: The mass spectrometer is set to scan a range of m/z values that includes the unlabeled (M+0) and all potential labeled versions (M+1, M+2, etc.) of the target metabolites.[13]

-

Data Interpretation: The key output is the Mass Isotopologue Distribution (MID) or Mass Distribution Vector (MDV) .[14] This is a vector representing the fractional abundance of each isotopologue of a given metabolite.

-

Example - Palmitate (C16:0):

-

Unlabeled Palmitate (M+0): Synthesized from endogenous, unlabeled precursors.

-

M+2 Palmitate: One ¹³C₂ unit from the tracer has been incorporated.

-

M+4 Palmitate: Two ¹³C₂ units have been incorporated.

-

...

-

M+14 Palmitate: Seven ¹³C₂ units have been incorporated, representing full synthesis from the labeled malonyl-CoA pool.

-

The fractional enrichment is calculated after correcting for the natural abundance of ¹³C and other heavy isotopes found in the unlabeled control samples.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR spectroscopy offers unique advantages. The ¹³C nucleus is NMR-active, and its signal is directly proportional to its abundance.[15]

-

Signal Enhancement: Using a ¹³C-labeled tracer dramatically enhances the signal-to-noise ratio, overcoming the low natural abundance (1.1%) of ¹³C.[7][15]

-

Chemical Shift: The position of the signal (chemical shift) provides information about the chemical environment of each carbon atom, confirming its position in the molecule.[16]

-

¹³C-¹³C Coupling: The presence of adjacent ¹³C atoms (as in the [¹³C₂] units incorporated from our tracer) leads to splitting of NMR signals, known as homonuclear coupling.[7][8] Observing these couplings provides unambiguous proof of a newly formed carbon-carbon bond derived from the tracer, a level of detail not easily obtained by MS.

Trustworthiness and Quality Control

For the results of a tracing study to be trustworthy, every step must be validated.

-

Tracer Purity: Always verify the chemical and isotopic purity of the Mono-ethyl malonate-1,2,3-¹³C₃ stock. Impurities can introduce confounding variables.[17]

-

Biological Controls: Run parallel experiments with unlabeled medium to establish the baseline MID for every metabolite of interest.

-

Cell Viability: Ensure that the tracer is not toxic to the cells at the concentration used. Perform a dose-response curve and assess cell health.

-

Metabolic Steady State: For steady-state experiments, confirm that isotopic enrichment has reached a plateau by performing a preliminary time-course experiment.

Conclusion

Mono-ethyl malonate-1,2,3-¹³C₃ is a highly effective stable isotope tracer for the targeted investigation of metabolic pathways dependent on the malonyl-CoA pool, particularly de novo fatty acid synthesis. Its fully labeled backbone provides rich data for both mass spectrometry and NMR analysis. By following a robust and well-controlled experimental workflow, from tracer introduction to data interpretation, researchers can gain authoritative insights into the metabolic reprogramming that underlies health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. Benchchem.

- Multilabeled 13C substrates as probes in in vivo 13C and 1H NMR spectroscopy. PubMed.

- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH.

- Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central.

- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications.

- 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing.

- Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. PubMed.

- Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- A roadmap for interpreting 13C metabolite labeling patterns from cells. Vanderbilt University.

- Mono-Ethyl Malonate-1,2,3-13C3. CymitQuimica.

- 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling?. ResearchGate.

- This compound. Pharmaffiliates.

- This compound | CAS 1189981-54-1. Santa Cruz Biotechnology.

- The Importance of Purification for Radiolabeled Compounds. Moravek.

- Metabolomics and isotope tracing. PubMed Central.

- Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. PubMed.

- A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central.

- Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. NIH.

- The stimulation of fatty acid synthesis by isocitrate and malonate. PubMed.

Sources

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. Multilabeled 13C substrates as probes in in vivo 13C and 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The stimulation of fatty acid synthesis by isocitrate and malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. moravek.com [moravek.com]

The Versatility of Mono-ethyl malonate-1,2,3-¹³C₃: A Technical Guide for Researchers

An In-depth Exploration of a Powerful Tool in Metabolic Research and Drug Development

In the intricate landscape of metabolic research and pharmaceutical development, the ability to trace the fate of molecules within biological systems is paramount. Isotopically labeled compounds serve as indispensable tools in this endeavor, and among them, Mono-ethyl malonate-1,2,3-¹³C₃ has emerged as a versatile and powerful probe. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this stable isotope-labeled compound, its synonyms, properties, and its critical applications in elucidating metabolic pathways and understanding drug disposition.

I. Nomenclature and Identification: Establishing a Common Language

Clarity in scientific communication begins with precise terminology. Mono-ethyl malonate-1,2,3-¹³C₃ is known by several synonyms, and a comprehensive understanding of these is crucial for literature searches and chemical procurement.

Table 1: Synonyms and Identifiers for Mono-ethyl malonate-1,2,3-¹³C₃

| Name | Identifier |

| Systematic Name | 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid |

| Common Synonyms | Propanedioic Acid Monoethyl Ester-¹³C₃ |

| (Ethoxycarbonyl)acetic Acid-¹³C₃ | |

| 3-Ethoxy-3-oxopropanoic Acid-¹³C₃ | |

| CAS Number | 1189981-54-1[1] |

It is important to distinguish this isotopically labeled compound from its unlabeled counterpart, mono-ethyl malonate (CAS Number: 1071-46-1), which is also referred to by various names such as ethyl hydrogen malonate and (ethoxycarbonyl)acetic acid. The "-1,2,3-¹³C₃" designation is critical as it signifies that all three carbon atoms of the malonate backbone have been replaced with the stable isotope carbon-13.

II. Physicochemical Properties and Synthesis

Mono-ethyl malonate-1,2,3-¹³C₃ is a derivative of malonic acid, a fundamental building block in organic synthesis. Its key physicochemical properties are summarized below.

Table 2: Physicochemical Properties of Mono-ethyl malonate-1,2,3-¹³C₃

| Property | Value |

| Molecular Formula | C₂¹³C₃H₈O₄[2] |

| Molecular Weight | 135.09 g/mol [1] |

| Appearance | Typically a neat liquid or solid |

| Solubility | Soluble in many organic solvents |

The synthesis of Mono-ethyl malonate-1,2,3-¹³C₃, while not detailed in readily available public literature, can be conceptually understood through established organic chemistry principles. A plausible synthetic route would involve the use of a ¹³C-labeled precursor, such as malonic acid-1,2,3-¹³C₃. This labeled malonic acid can be prepared from ¹³C-labeled starting materials like ¹³CO₂. The subsequent mono-esterification of the labeled malonic acid with ethanol would yield the desired product. The selective saponification of diethyl malonate with potassium hydroxide is a known method for producing the unlabeled monoethyl ester and could be adapted for a labeled synthesis.

III. The Significance of ¹³C Labeling in Scientific Research

The true value of Mono-ethyl malonate-1,2,3-¹³C₃ lies in its isotopic enrichment. The replacement of ¹²C with ¹³C allows researchers to track the journey of the malonate backbone through complex biological and chemical systems using analytical techniques that are sensitive to mass differences, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Stable isotopes like ¹³C are non-radioactive, making them safe for use in a wide range of experimental settings, including in vivo studies. The ¹³C label provides a distinct mass shift that allows for the unambiguous detection and quantification of the labeled molecule and its metabolic products against a background of endogenous, unlabeled compounds.[3][4]

IV. Applications in Metabolic Research and Drug Development

The ability to trace carbon atoms makes Mono-ethyl malonate-1,2,3-¹³C₃ a powerful tool for a variety of applications, from fundamental metabolic studies to preclinical drug development.

A. Metabolic Pathway Elucidation and Flux Analysis

One of the primary applications of ¹³C-labeled compounds is in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[5][6] When cells or organisms are supplied with a ¹³C-labeled substrate like Mono-ethyl malonate-1,2,3-¹³C₃, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the distribution of these isotopes in various metabolic intermediates, researchers can map out active metabolic pathways and determine the relative contributions of different pathways to the production of key metabolites.[7]

For instance, as a dicarboxylic acid monoester, mono-ethyl malonate can potentially enter central carbon metabolism. The labeled carbon backbone can be traced through pathways like the tricarboxylic acid (TCA) cycle, providing insights into cellular energy metabolism and biosynthesis.

Caption: A generalized workflow for a stable isotope tracing experiment in cell culture.

B. Step-by-Step Methodology

1. Cell Culture and Media Preparation:

-

Culture cells of interest to the desired confluency under standard conditions.

-

Prepare a custom culture medium that is deficient in the unlabeled counterpart of the tracer (in this case, malonic acid or a related precursor if it's present in the standard medium).

-

Supplement the deficient medium with a known concentration of Mono-ethyl malonate-1,2,3-¹³C₃. The concentration will depend on the specific experimental goals and the metabolic characteristics of the cells.

2. Isotope Labeling:

-

Remove the standard culture medium from the cells and wash them with phosphate-buffered saline (PBS) to remove any residual unlabeled metabolites.

-

Add the ¹³C-labeled medium to the cells and incubate for a predetermined period. A time-course experiment with multiple time points is often recommended to capture the dynamics of isotope incorporation.

3. Metabolite Extraction:

-

At each time point, rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and adding a cold solvent, such as 80% methanol, to the cells.

-

Scrape the cells in the cold solvent and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

4. Analytical Detection and Quantification:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing ¹³C-labeled metabolites. [8][9] * Reconstitute the dried metabolite extract in a suitable solvent.

-

Separate the metabolites using liquid chromatography.

-

Detect and quantify the mass isotopologues of the metabolites of interest using a high-resolution mass spectrometer. The mass shift of +3 (for the intact malonate backbone) and other mass shifts in downstream metabolites will indicate the incorporation of the ¹³C label.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for analyzing ¹³C-labeled compounds. [10][11] * ¹³C NMR can directly detect the labeled carbon atoms, providing information about their chemical environment and connectivity.

-

Advanced NMR techniques can be used to determine the positional isotopomers, which can provide more detailed insights into metabolic pathways.

-

5. Data Analysis and Interpretation:

-

The raw data from the MS or NMR analysis needs to be processed to determine the isotopic enrichment and the distribution of mass isotopologues for each metabolite of interest.

-

Specialized software is often used for this analysis.

-

The results are then used to calculate metabolic fluxes or to map the flow of the ¹³C label through the metabolic network.

VI. Conclusion

Mono-ethyl malonate-1,2,3-¹³C₃ is more than just a chemical reagent; it is a sophisticated tool that empowers researchers to unravel the complexities of cellular metabolism and drug action. Its stable isotope label provides a safe and precise means of tracing the fate of a key chemical moiety within biological systems. By understanding its properties and employing robust experimental protocols, scientists in both academic and industrial settings can leverage this compound to accelerate discovery and innovation in the life sciences.

References

-

Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

-

High-resolution 13C metabolic flux analysis. Springer Nature Experiments. [Link]

-

Stable Isotope Tracing Experiments Using LC-MS. Springer Nature. [Link]

-

Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]

-

Labelling analysis for ¹³C MFA using NMR spectroscopy. PubMed. [Link]

-

Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]

-

Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. [Link]

-

(13)C-based metabolic flux analysis. PubMed. [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]

-

Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. PubMed Central. [Link]

-

C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. [Link]

-

1189981-54-1| Chemical Name : this compound | Pharmaffiliates. Pharmaffiliates. [Link]

-

NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

-

Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. [Link]

Sources

- 1. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 9. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Mono-ethyl malonate-1,2,3-¹³C₃: Properties, Synthesis, and Applications

Executive Summary: Mono-ethyl malonate-1,2,3-¹³C₃ is a stable isotope-labeled derivative of mono-ethyl malonate, a key molecule in both organic synthesis and biochemistry. By replacing the three core carbon atoms with their heavy isotope, carbon-13, this compound becomes a powerful tracer for elucidating metabolic pathways, particularly in the fields of drug development and metabolic research. Its structure allows for the precise tracking of the malonate backbone as it is incorporated into various biomolecules. This guide provides a comprehensive overview of its fundamental properties, analytical validation, and core applications, offering researchers and scientists a technical resource for leveraging this tool in their work.

Introduction to Stable Isotope Labeling and Malonate Metabolism

The Role of ¹³C in Metabolic Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes like carbon-13 (¹³C) are non-radioactive, making them safe for a wide range of in vivo and in vitro applications.[1] In these experiments, a substrate molecule is synthesized with one or more ¹²C atoms replaced by ¹³C atoms. When introduced to cells or organisms, this "labeled" substrate is processed through normal metabolic pathways.[1][2] Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the labeled and unlabeled metabolites based on their mass difference, allowing for the precise mapping of metabolic fluxes and pathway activities.[3][4]

Significance of Malonate in Biochemistry

Malonate is a three-carbon dicarboxylic acid that plays several critical roles in biology.[5] It is widely known as a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[5] Beyond this inhibitory role, its activated form, malonyl-CoA, is the fundamental building block for fatty acid synthesis. Derivatives of malonate are crucial in the pharmaceutical synthesis of various drugs, including anticonvulsants and anti-inflammatory agents.[5] Given its central role, tracing the flow of the malonate carbon backbone is essential for understanding energy metabolism, lipid biosynthesis, and the mechanism of action of drugs that target these pathways.

Rationale for Using Mono-ethyl malonate-1,2,3-¹³C₃

The specific design of Mono-ethyl malonate-1,2,3-¹³C₃ offers distinct advantages as a metabolic tracer:

-

Complete Backbone Labeling : With all three carbons of the malonate core labeled with ¹³C, the entire backbone can be tracked as a single unit. This prevents ambiguity that could arise if only one or two carbons were labeled, as metabolic processes could cleave the molecule.

-

Enhanced Cell Permeability : The mono-ester form (mono-ethyl) is generally more lipophilic than the free dicarboxylic acid (malonic acid). This property can enhance its ability to cross cell membranes and enter the intracellular environment where metabolic processes occur.

-

Targeted Tracing : Once inside the cell, cellular esterases can cleave the ethyl group, releasing the labeled malonic acid (malonate-¹³C₃), which can then be activated to malonyl-CoA-¹³C₃ and participate in downstream metabolic pathways.

Physicochemical Properties

The fundamental characteristics of Mono-ethyl malonate-1,2,3-¹³C₃ are critical for its accurate use in experimental settings. These properties are summarized below.

Chemical Structure and Formula

-

Chemical Name : 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid[6]

-

Molecular Formula : C₂¹³C₃H₈O₄[7]

-

Structure : The molecule consists of a malonic acid backbone where all three carbon atoms are the ¹³C isotope. One of the carboxylic acid groups is esterified with an ethyl group.

Molecular Weight

The molecular weight of the isotopically labeled compound is a key parameter for mass spectrometry analysis.

For comparison, the unlabeled version, mono-ethyl malonate, has a molecular weight of approximately 132.11 g/mol .[9] This mass shift of +3 Da is the signature used to detect its incorporation into downstream metabolites.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid | [6] |

| CAS Number | 1189981-54-1 | [6][7] |

| Molecular Formula | C₂¹³C₃H₈O₄ | [7] |

| Molecular Weight | 135.09 g/mol | [6][7][8] |

| Canonical SMILES | CCO[13CH2]O | [6] |

| InChI Key | HGINADPHJQTSKN-FRSWOAELSA-N | [6] |

| Typical Form | Neat / Liquid | [6] |

Quality Control and Analytical Validation

Ensuring the identity and isotopic purity of the tracer is paramount for the integrity of any metabolic study. A robust quality control (QC) workflow is essential before experimental use.

Workflow for Analytical Validation

The following diagram outlines a typical workflow for the validation of Mono-ethyl malonate-1,2,3-¹³C₃ upon receipt.

Caption: Workflow for the analytical validation of Mono-ethyl malonate-1,2,3-¹³C₃.

Protocol: Verifying Isotopic Enrichment via Mass Spectrometry

This protocol describes a self-validating method to confirm the molecular weight and isotopic purity of the compound.

Objective: To verify the exact mass and confirm >98% ¹³C enrichment.

Materials:

-

Mono-ethyl malonate-1,2,3-¹³C₃

-

LC-MS grade Methanol

-

LC-MS grade Water

-

Calibrated High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water. This concentration is a starting point and should be optimized for the specific instrument being used.

-

Instrument Setup:

-

Set up the mass spectrometer for direct infusion analysis in negative ion mode. The carboxylic acid group is readily deprotonated.

-

Set the mass range to scan from m/z 50 to 250.

-

Ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.

-

-

Data Acquisition: Infuse the sample and acquire data for approximately 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.

-

Data Analysis (Self-Validation):

-

Primary Check (Identity): Locate the peak for the deprotonated molecule [M-H]⁻. The theoretical exact mass is ~134.0445 Da. The measured mass must be within 5 ppm of this value.

-

Secondary Check (Purity): Examine the isotopic cluster. The primary peak should be the monoisotopic peak (A). The signal for the naturally occurring ¹³C isotope in the ethyl group (A+1) should be present at the expected low abundance (~2.2%).

-

Tertiary Check (Enrichment): Critically, there should be a negligible signal at m/z ~131.03, which would correspond to the unlabeled [M-H]⁻. The absence of this peak confirms high isotopic enrichment.

-

Core Applications in Research and Drug Development

The primary utility of this tracer is in metabolic flux analysis (MFA) to quantitatively track carbon transitions through central metabolic networks.

Tracing Fatty Acid Synthesis

Malonyl-CoA is the direct precursor for fatty acid chain elongation. By introducing Mono-ethyl malonate-¹³C₃ to a cell culture, researchers can trace the incorporation of the ¹³C₃-backbone into newly synthesized fatty acids.

Caption: Entry of the ¹³C₃-malonate tracer into the fatty acid synthesis pathway.

By measuring the mass isotopologue distribution (MID) of a fatty acid like palmitate (C16:0), one can determine the extent to which it was synthesized de novo during the labeling period. For example, each incorporation of malonyl-CoA-¹³C₃ adds two labeled carbons to the growing acyl chain, resulting in a distinct pattern of labeled fatty acids (M+2, M+4, M+6, etc.) detectable by GC-MS or LC-MS.

Experimental Protocol: Cell Culture Labeling

Objective: To label cultured mammalian cells to study de novo fatty acid synthesis.

Materials:

-

Cultured cells (e.g., HepG2, A549) at ~70-80% confluency.

-

Standard cell culture medium (e.g., DMEM).

-

Fetal Bovine Serum (FBS).

-

Mono-ethyl malonate-1,2,3-¹³C₃ stock solution (e.g., 100 mM in DMSO).

-

Phosphate-Buffered Saline (PBS).

Methodology:

-

Prepare Labeling Medium: Prepare fresh culture medium. Just before use, spike the medium with the Mono-ethyl malonate-1,2,3-¹³C₃ stock solution to a final concentration of 100 µM to 1 mM (this must be optimized for cell type and experimental goals).

-

Cell Seeding: Grow cells to the desired confluency in standard medium.

-

Initiate Labeling:

-

Aspirate the standard medium from the cell culture plates.

-

Gently wash the cells once with sterile PBS to remove residual unlabeled metabolites.

-

Aspirate the PBS and immediately add the pre-warmed labeling medium.

-

-

Incubation: Return the cells to the incubator for a defined period (e.g., 4, 8, or 24 hours). The time course is critical for capturing different metabolic dynamics.

-

Harvesting:

-

Place the culture plate on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to halt metabolic activity.

-

Add an appropriate extraction solvent (e.g., 80:20 Methanol:Water) to quench metabolism and extract metabolites.

-

Scrape the cells, collect the extract, and process for subsequent LC-MS analysis of fatty acids and other metabolites.

-

Conclusion

Mono-ethyl malonate-1,2,3-¹³C₃ is a meticulously designed chemical tool for advanced metabolic research. Its complete isotopic labeling of the malonate backbone provides an unambiguous method for tracing its incorporation into critical biomolecules like fatty acids. Understanding its physicochemical properties and adhering to stringent analytical validation protocols are essential for generating reliable and reproducible data. The methodologies and applications outlined in this guide serve as a foundational resource for researchers aiming to dissect complex metabolic networks and accelerate discoveries in drug development and cellular physiology.

References

-

Pharmaffiliates. Mono-Ethyl Malonate-1,2,3-13C3 | CAS 1189981-54-1. [Link]

-

Chemical-Suppliers.com. Mono-Ethyl Malonate-1,2,3 13C3 | CAS 1189981-54-1. [Link]

-

ChemBK. mono-Ethyl malonate. [Link]

-

PubChem. Monoethyl malonate. [Link]

-

Young, J.D. Application of isotope labeling experiments and (13)C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology. [Link]

-

Kim, Y.S. Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application. Journal of Biochemistry and Molecular Biology. [Link]

-

bioRxiv. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]

-

Motori, E., & Atanassov, I. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology. [Link]

-

Grankvist, K., et al. Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices [pubmed.ncbi.nlm.nih.gov]

- 3. Application of isotope labeling experiments and (13)C flux analysis to enable rational pathway engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. scbt.com [scbt.com]

- 9. Monoethyl malonate | C5H8O4 | CID 70615 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Proteomics Using Mono-ethyl malonate-1,2,3-¹³C₃ for Metabolic Labeling

Abstract

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling accurate comparison of protein abundance across different cellular states.[1] While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are robust, they primarily track protein synthesis from exogenous amino acids.[2][3] This application note introduces a novel metabolic labeling strategy using Mono-ethyl malonate-1,2,3-¹³C₃ , a carbon-fully labeled precursor that provides a unique window into cellular metabolism and its influence on the proteome. By tracing the incorporation of ¹³C atoms from a central metabolic intermediate, researchers can quantify protein dynamics while simultaneously probing the activity of key biosynthetic pathways, such as fatty acid synthesis and the TCA cycle. We provide a detailed theoretical framework, step-by-step protocols for cell labeling and sample preparation, and a comprehensive guide to data analysis and troubleshooting.

Introduction

The Role of Stable Isotopes in Quantitative Proteomics

Quantitative mass spectrometry-based proteomics aims to measure the relative or absolute amounts of proteins in a sample.[1] Introducing stable, non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N) into proteins serves as a powerful method for accurate quantification.[4] This is achieved by creating "heavy" and "light" versions of proteins or peptides that are chemically identical but distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[5] The two main strategies are:

-

Chemical Labeling: Isotopes are introduced in vitro after protein extraction and digestion (e.g., iTRAQ, TMT, ICAT).[6][7]

-

Metabolic Labeling: Isotopes are incorporated in vivo during cell growth and protein synthesis.[8][9]

Metabolic labeling is often preferred as it allows for samples to be combined at the earliest possible stage (i.e., at the cell level), minimizing experimental variability introduced during sample processing.[2][10][11] The gold standard, SILAC, involves replacing standard "light" amino acids in cell culture media with "heavy" isotopically labeled counterparts (e.g., ¹³C₆-Lysine).[2][12]

Introducing Mono-ethyl malonate-1,2,3-¹³C₃: A Novel Metabolic Labeling Precursor

While powerful, traditional labeling methods do not always capture the full picture of cellular physiology. The use of central carbon metabolites, like ¹³C-glucose, allows researchers to trace how nutrients are utilized to build macromolecules.[9][13] We propose the use of Mono-ethyl malonate-1,2,3-¹³C₃ as a specialized tool for probing the proteome through the lens of cellular metabolism.

Malonate is a key intermediate in cellular metabolism. Once inside the cell and after hydrolysis of its ethyl ester, it is converted to malonyl-CoA. Malonyl-CoA is a critical building block for de novo fatty acid synthesis and can also be decarboxylated to form acetyl-CoA, the central hub of carbon metabolism that feeds the TCA cycle. By using a fully ¹³C-labeled malonate precursor, the heavy isotope label is distributed throughout these interconnected pathways, ultimately being incorporated into the carbon backbone of newly synthesized non-essential amino acids and, consequently, into proteins.

| Compound Properties | |

| Name | Mono-ethyl malonate-1,2,3-¹³C₃ |

| CAS Number | 1189981-54-1[14][15] |

| Molecular Formula | C₂¹³C₃H₈O₄[15] |

| Molecular Weight | 135.09 g/mol [14][15] |

| Structure | Ethyl ester of ¹³C-labeled malonic acid |

Principle of Metabolic Incorporation

The utility of Mono-ethyl malonate-1,2,3-¹³C₃ stems from its entry into central carbon metabolism. The process begins with cellular uptake and enzymatic hydrolysis of the ethyl ester to yield ¹³C₃-malonate. This molecule is then converted to ¹³C₃-malonyl-CoA. From this branch point, the ¹³C label can be traced through two major routes:

-

Fatty Acid Synthesis: ¹³C₃-malonyl-CoA serves as the primary two-carbon donor for elongation of fatty acid chains.

-

TCA Cycle & Amino Acid Synthesis: ¹³C₃-malonyl-CoA can be decarboxylated by malonyl-CoA decarboxylase to form ¹³C₂-acetyl-CoA. This labeled acetyl-CoA enters the TCA cycle, leading to the labeling of various cycle intermediates that serve as precursors for the synthesis of several non-essential amino acids (e.g., glutamate, aspartate, alanine). These labeled amino acids are then incorporated into proteins during translation.

Caption: Metabolic fate of Mono-ethyl malonate-1,2,3-¹³C₃.

Key Applications

-

Differential Proteome Analysis: Compare protein expression levels between different conditions (e.g., drug treatment vs. control). The ratio of "heavy" to "light" peptide peak intensities provides accurate relative quantification.

-

Probing Metabolic Flux: The degree of ¹³C enrichment in different amino acids can provide insights into the relative activity of biosynthetic pathways downstream of acetyl-CoA.[13] This allows for the simultaneous measurement of proteomic changes and metabolic reprogramming.

-

Studying Protein Turnover: By performing pulse-chase experiments, where the ¹³C₃-malonate label is introduced and then replaced with unlabeled substrate, the synthesis and degradation rates of proteins can be determined.[16]

-

Investigating Protein Acylation: As a source of labeled acetyl-CoA and malonyl-CoA, this method can be adapted to study post-translational modifications like acetylation and malonylation, providing insights into the crosstalk between metabolism and protein function.

Experimental Design and Protocols

Materials and Reagents

-

Mono-ethyl malonate-1,2,3-¹³C₃ (e.g., Santa Cruz Biotechnology, Cat# sc-224603[14])

-

Cell Culture Medium (deficient in the nutrient being replaced, if necessary)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Cell Scrapers

-

Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, sequencing grade

-

Formic Acid (FA)

-

Acetonitrile (ACN)

-

C18 StageTips or equivalent for peptide cleanup

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells

Causality: This protocol is designed for adherent cells, but can be adapted for suspension cultures. The key to successful metabolic labeling is to achieve high incorporation of the isotope into the proteome without causing cytotoxicity. A time course and dose-response experiment is crucial to optimize labeling for a specific cell line. We aim for >95% incorporation, which typically requires at least 5-6 cell doublings.[3]

-

Cell Line Preparation: Culture cells in standard complete medium until they reach ~70% confluency. This ensures cells are in a healthy, logarithmic growth phase.

-

Adaptation Medium (Optional but Recommended): For sensitive cell lines, gradually adapt cells to the labeling medium by mixing it with standard medium in increasing proportions (e.g., 25%, 50%, 75%, 100%) over several passages.

-

Prepare Labeling Medium: Supplement basal medium (e.g., DMEM) with dFBS, antibiotics, and the desired concentration of Mono-ethyl malonate-1,2,3-¹³C₃. A starting concentration range of 10-100 µM is recommended for optimization. The "light" control culture should be grown in parallel with an equimolar amount of unlabeled mono-ethyl malonate.

-

Labeling: Aspirate the standard medium from the cells, wash once with PBS, and add the prepared "heavy" (or "light") labeling medium.

-

Incubation: Culture the cells for a sufficient duration to ensure near-complete label incorporation (typically 5-7 cell doublings). Monitor cell health and morphology regularly.

-

Harvesting: Once labeling is complete and cells have undergone the desired experimental treatment, aspirate the medium, wash cells twice with ice-cold PBS, and scrape them into a clean tube. Centrifuge to pellet the cells and proceed immediately to protein extraction or flash-freeze the pellet for storage at -80°C.

Protocol 2: Protein Extraction and Digestion